molecular formula C11H8F3NOS B8695852 2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-

2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-

Cat. No.: B8695852
M. Wt: 259.25 g/mol
InChI Key: ZUCAEMWKLGJKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C11H8F3NOS and its molecular weight is 259.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3NOS

Molecular Weight

259.25 g/mol

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-2-7(4-8)9-6-17-10(5-16)15-9/h1-4,6,16H,5H2

InChI Key

ZUCAEMWKLGJKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere at 0° C., to a solution (50 mL) of lithium aluminum hydride (710 mg, 19 mmol) in tetrahydrofuran was added dropwise a solution (40 mL) of the compound (5.6 g, 19 mmol) obtained in Example 190a in tetrahydrofuran, and the mixture was stirred at 0° C. for 3 hr. After confirmation of the termination of the reaction by TLC, sodium sulfate 10 hydrate was added to the reaction mixture, and the mixture was stirred at room temperature overnight. The resulting salt was removed and the solvent was evaporated under reduced pressure. The obtained crude product was purified by column chromatography (hexane-hexane/ethyl acetate=70/30) to give the title compound (1.2 g, 25%) as an orange oil.
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium sulfate 10 hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

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